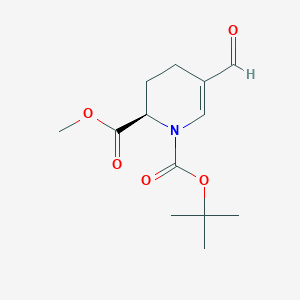

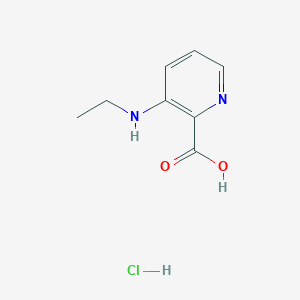

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

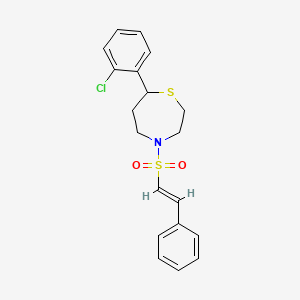

The compound “4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile” appears to contain an oxadiazole ring and a picolinonitrile group. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Picolinonitrile, on the other hand, is a derivative of pyridine with a nitrile group attached .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromaticity of the oxadiazole and pyridine rings, the polarity of the nitrile group, and the electronegativity of the chlorine atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of oxadiazoles, nitriles, and chloromethyl groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of an aromatic ring might contribute to its stability, the nitrile group might enhance its polarity, and the chloromethyl group might make it reactive .Applications De Recherche Scientifique

Synthesis and Chemical Interactions

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile and its derivatives are primarily involved in chemical synthesis and interactions. For instance, its reaction with various amines like pyrrolidine, piperidine, and morpholine forms different oxadiazole derivatives, which are studied for their potential applications in various fields, including material sciences and pharmacology (Rao, Reddy, Jyotsna, & Sait, 2014).

Optoelectronic Properties

The compound and its derivatives are explored in the domain of optoelectronics. For example, a study on a picolinic acid derivative bearing an 1,3,4-oxadiazole unit and its iridium complex revealed significant optoelectronic properties, which are useful in polymer light-emitting devices (Xiao et al., 2009).

Antibacterial Activity

Some derivatives of 1,3,4-oxadiazole, including those related to this compound, have been evaluated for their antibacterial activity. This application is significant in the development of new antibacterial agents (Avagyan et al., 2020).

Mesomorphic Behaviour and Photoluminescence

Studies on certain 1,3,4-oxadiazole derivatives have shown interesting mesomorphic behaviors and photoluminescent properties. These properties are particularly relevant in the field of liquid crystals and materials science (Han, Wang, Zhang, & Zhu, 2010).

Thermodynamic Properties

Research has also been conducted to understand the thermodynamic properties of binary mixtures involving 1,3,4-oxadiazole derivatives. Such studies are crucial for applications in chemistry and material sciences, where understanding solvent interactions and thermodynamic behaviors is essential (Godhani, Dobariya, Sanghani, Mehta, 2017).

Novel Synthesis Methods

Innovative methods for synthesizing oxadiazole derivatives, including the use of various reagents and conditions, have been explored. These methods are important for developing new materials and pharmaceuticals (Makarycheva-Mikhailova et al., 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4O/c10-4-8-13-9(14-15-8)6-1-2-12-7(3-6)5-11/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGTZGGONFQBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NOC(=N2)CCl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2672305.png)

![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2672307.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2672311.png)

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)